![molecular formula C23H18O7S B11418829 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate](/img/structure/B11418829.png)
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methoxyphenoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenylacetic acid with 2-methoxyphenol in the presence of a dehydrating agent to form an ester linkage. This is followed by cyclization with a suitable thiol reagent to form the benzoxathiol ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbonyl group can produce benzoxathiol alcohols .
Wissenschaftliche Forschungsanwendungen
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the benzoxathiol ring.
2-Methoxyphenoxyacetic acid: Contains the methoxyphenoxy group but does not have the benzoxathiol structure.
Uniqueness
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is unique due to its combination of a benzoxathiol core with methoxyphenyl and methoxyphenoxy substituents.
Eigenschaften
Molekularformel |
C23H18O7S |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C23H18O7S/c1-26-15-7-5-6-14(10-15)17-11-16(12-20-22(17)30-23(25)31-20)29-21(24)13-28-19-9-4-3-8-18(19)27-2/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
ZQMJEOIQTYBSJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4OC)SC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.